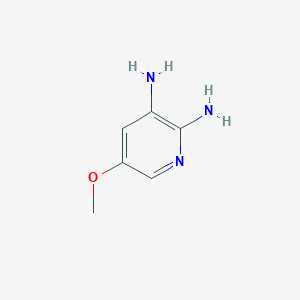

5-Methoxypyridine-2,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxypyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,7H2,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEYMWZZKHKJGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307006 | |

| Record name | 5-Methoxy-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618439-83-1 | |

| Record name | 5-Methoxy-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618439-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxypyridine 2,3 Diamine

Retrosynthetic Approaches to the 2,3-Diaminopyridine (B105623) Core

Retrosynthetic analysis of 5-Methoxypyridine-2,3-diamine reveals that the primary challenge lies in the introduction of the two adjacent amino groups onto the pyridine (B92270) ring. A common and effective strategy involves the reduction of a corresponding nitropyridine precursor. Specifically, 2-amino-5-methoxy-3-nitropyridine or 6-methoxy-2-nitro-3-aminopyridine serve as logical precursors. These nitroamines can, in turn, be derived from more readily available starting materials through nitration and functional group interconversion. For instance, a plausible retrosynthetic pathway could start from a methoxylated aminopyridine, which is then nitrated, followed by reduction of the nitro group to afford the target diamine. Another approach could involve the sequential amination of a di-substituted pyridine.

Classical Reduction Strategies from Nitropyridine Precursors

The reduction of a nitro group is a cornerstone of amine synthesis, and this holds true for the preparation of this compound. Various classical reduction methods have been successfully applied.

Catalytic hydrogenation is a widely used and often highly efficient method for the reduction of nitro groups. tcichemicals.com This technique involves the use of hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction is typically carried out in a suitable solvent under controlled pressure and temperature. For the synthesis of this compound, the precursor 2-amino-5-methoxy-3-nitropyridine can be subjected to catalytic hydrogenation. researchgate.net This method is often favored for its clean reaction profile and high yields. However, challenges such as catalyst poisoning and the need for specialized high-pressure equipment can be drawbacks in some contexts. google.com The choice of solvent and reaction conditions can significantly impact the efficiency and selectivity of the hydrogenation. mdpi.com

Table 1: Catalytic Hydrogenation of Nitropyridine Precursors

| Precursor | Catalyst | Solvent | Conditions | Product | Reference |

| 2-amino-3-nitro-6-methoxypyridine | Raney Ni | H₂ | 70°C, 3 h | 2,3-diamino-6-methoxypyridine (B1587572) | researchgate.net |

| 2-amino-5-bromo-3-nitropyridine | 5% Pd/SrCO₃ | 4% NaOH | H₂ (shaken) | 2,3-diaminopyridine | orgsyn.org |

| 3-nitro-4-methoxy-acetylaniline | Cu₀.₇Ni₀.₃ | H₂ | 140°C, 2 h | 3-amino-4-methoxy-acetylaniline | rsc.org |

Metal-mediated reductions offer a robust alternative to catalytic hydrogenation. These methods typically involve the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in an acidic medium. Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a particularly effective reagent for the reduction of nitropyridines. google.com For instance, 2-amino-6-methoxy-3-nitropyridine (B1334430) can be reduced to 2,3-diamino-6-methoxypyridine dihydrochloride (B599025) using SnCl₂ dihydrate in concentrated HCl at a temperature of 35–40°C. google.com Another common system is iron powder in the presence of an acid like acetic acid or hydrochloric acid. This method is often used for the reduction of nitropyridines due to its cost-effectiveness and operational simplicity. orgsyn.org

Table 2: Metal-mediated Reduction of Nitropyridine Precursors

| Precursor | Reducing Agent | Solvent/Acid | Conditions | Product | Yield | Reference |

| 2-amino-6-methoxy-3-nitropyridine | SnCl₂·2H₂O | Concentrated HCl | 35–40°C, 5–6 h | 2,3-diamino-6-methoxypyridine dihydrochloride | 86.4% | google.com |

| 2-amino-5-bromo-3-nitropyridine | Reduced Iron | 95% Ethanol (B145695), H₂O, conc. HCl | Steam bath, 1 h | 2,3-Diamino-5-bromopyridine | 69–76% | orgsyn.org |

Amination-Based Synthetic Routes to this compound

Direct amination of pyridine rings can be a challenging transformation. However, in certain cases, nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, can be employed to introduce an amino group. The synthesis of 2,3-diaminopyridine has been achieved through the amination of 3-amino-2-chloropyridine (B31603) with concentrated aqueous ammonia (B1221849). orgsyn.org While specific examples for the direct synthesis of this compound via a double amination are less common, a related approach involves the synthesis of 2-amino-5-methoxypyridine (B21397) from 2-amino-5-iodopyridine (B21400) using sodium methoxide (B1231860) and a copper catalyst, which demonstrates the feasibility of nucleophilic substitution on the pyridine ring. prepchem.com Another strategy is reductive amination, which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. masterorganicchemistry.comyoutube.com This method is highly versatile for creating a wide range of amines. organic-chemistry.org

Modern and Sustainable Synthetic Advancements

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in chemistry.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the context of pyridine derivative synthesis, this translates to the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions such as microwave-assisted synthesis. nih.govacs.org One-pot multicomponent reactions are particularly advantageous as they reduce the number of synthetic steps, minimize waste, and often lead to higher yields. nih.govacs.org The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused aligns with green chemistry principles. researchgate.net Furthermore, the use of greener solvents, such as water or ionic liquids, and alternative energy sources like ultrasound are being explored to make the synthesis of pyridine derivatives more sustainable. rasayanjournal.co.inresearchgate.net While specific green chemistry protocols for the synthesis of this compound are not extensively documented, the broader trends in pyridine synthesis suggest that future methodologies will increasingly incorporate these sustainable practices. biosynce.com

Exploration of Flow Chemistry for Scalable Synthesis

The transition from batch to continuous flow chemistry represents a significant advancement in the manufacturing of chemical intermediates, offering enhanced safety, efficiency, and scalability. While specific literature detailing a complete flow synthesis of this compound is not extensively available, the principles and successes in the flow synthesis of related heterocyclic compounds, such as substituted pyridines and diaminopyridines, provide a strong basis for its potential application.

Flow chemistry systems, which involve pumping reagents through a heated and pressurized reactor, offer numerous advantages over traditional batch processes. These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous intermediates and highly exothermic reactions. researchgate.net For the synthesis of substituted pyridines, established methods like the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have been successfully adapted to continuous flow reactors, demonstrating significant improvements in reaction times and yields. researchgate.net

A potential flow synthesis of this compound could be envisioned based on the adaptation of known batch processes. For instance, the amination of a suitably substituted halopyridine is a key step that could be significantly enhanced in a flow reactor. A German patent describes an industrial process for the production of 2,3-diaminopyridine by aminating 3-amino-2-halopyridine with aqueous ammonia in the presence of a copper catalyst under elevated temperature and pressure. google.com Translating such a process to a flow system could allow for safer handling of ammonia and better control over the reaction conditions, potentially leading to higher purity and yields.

Comparative Analysis of Synthetic Efficiencies, Yields, and Regioselectivity

The synthesis of this compound and its structural isomers can be achieved through various routes, each with its own set of advantages and disadvantages concerning yield, efficiency, and control of regiochemistry. A comparative analysis of these methods is crucial for selecting the most appropriate strategy for a given application.

Another approach involves the direct amination of a dihalopyridine. The regioselectivity of nucleophilic aromatic substitution on the pyridine ring is highly dependent on the position of the leaving groups and the directing effects of existing substituents. For instance, the synthesis of 3,5-diaminopyridine derivatives has been achieved starting from 2-chloro-3,5-dinitropyridine, where the nitro groups activate the chloro substituent for nucleophilic displacement and are subsequently reduced. nih.gov

The following table provides a comparative overview of different synthetic strategies for producing diaminopyridine derivatives, which can serve as a reference for the potential synthesis of this compound.

| Starting Material | Key Transformation | Product | Reported Yield | Reference |

| 2,6-Dichloropyridine | Nitration, Amination, Methoxylation, Reduction | 2,3-Diamino-6-methoxypyridine | 72.4% (for last two steps) | researchgate.net |

| 2-Chloro-3,5-dinitropyridine | Hydrogenation of nitro groups | 3,5-Diaminopyridine | Not explicitly stated for this step | nih.gov |

| 2-Amino-5-bromopyridine | Nitration, Reduction, Debromination | 2,3-Diaminopyridine | 26-43% (overall from 2-aminopyridine) | orgsyn.org |

| 3-Amino-2-halopyridine | Amination with aqueous ammonia | 2,3-Diaminopyridine | >99.5% purity | google.com |

The regioselectivity in the synthesis of substituted pyridines is a complex issue governed by the electronic and steric effects of the substituents on the ring. For the synthesis of this compound, achieving the desired 2,3-diamino substitution pattern in the presence of a 5-methoxy group requires careful selection of the synthetic route and reaction conditions to avoid the formation of unwanted isomers.

Mechanistic Investigations of 5 Methoxypyridine 2,3 Diamine Reactivity

Nucleophilic Characterization of the Amine Functionalities

The two amine groups at the C2 and C3 positions are the primary centers of nucleophilicity. In general, the nucleophilicity of amines follows the trend of secondary being more nucleophilic than primary, which are more so than ammonia (B1221849). researchgate.net This is attributed to the electron-donating inductive effect of alkyl groups. For 5-Methoxypyridine-2,3-diamine, both are primary amines, but their reactivity is not identical.

Electrophilic Aromatic Substitution Patterns on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring itself is generally challenging due to the ring's inherent electron-deficient nature. unitectra.ch The presence of two powerful activating amino groups and an activating methoxy (B1213986) group makes the system more susceptible to electrophilic attack than pyridine. However, these same activating groups are also sites of reactivity.

In strongly acidic conditions, required for many SEAr reactions like nitration or sulfonation, the amino groups and the pyridine nitrogen will be protonated. This dramatically deactivates the ring, making substitution highly unlikely. Under milder conditions, the reaction would likely occur at the amino groups (e.g., acylation) or potentially at the C4 or C6 positions of the ring, which are activated by the three electron-donating groups and are sterically accessible. However, specific literature detailing such reactions on this compound is scarce.

Intramolecular Cyclization Pathways and Driving Forces

The most characteristic reaction of 1,2-diamines like this compound is intramolecular cyclization (or cyclocondensation) with various electrophilic partners to form fused heterocyclic systems. This is a common strategy for synthesizing imidazo[4,5-b]pyridines, which are valuable scaffolds in medicinal chemistry.

For instance, reaction with aldehydes, ketones, carboxylic acids, or their derivatives leads to the formation of a five-membered imidazole (B134444) ring fused to the pyridine core. The general mechanism involves:

Nucleophilic attack by one of the amino groups (likely the more nucleophilic C3-amine) on the electrophilic carbon of the reaction partner.

Formation of a Schiff base or amide intermediate.

Intramolecular nucleophilic attack by the second amino group (C2-amine).

Dehydration or elimination of another small molecule to yield the final, stable aromatic imidazo[4,5-b]pyridine system.

A study on the synthesis of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine from the isomer 2,3-diamino-6-methoxypyridine (B1587572) utilized carbon disulfide for the cyclization step. researchgate.net The driving force for these reactions is the formation of a highly stable, conjugated aromatic heterocyclic system.

Role of the Methoxy Substituent in Directing Reactivity and Stability

The methoxy group at the 5-position plays a critical electronic role. As a strong electron-donating group through the mesomeric effect (+M), it enriches the pyridine ring with electron density. This has several consequences:

Enhanced Nucleophilicity : It increases the nucleophilicity of the amino groups, making them more reactive towards electrophiles. nih.gov

Ring Activation : It activates the pyridine ring towards electrophilic attack, although this is often superseded by the reactivity of the amines.

Stabilization : The methoxy group can stabilize cationic intermediates formed during chemical reactions, potentially lowering the activation energy for certain pathways. nih.gov

Basicity Modulation : It increases the basicity of the pyridine nitrogen and the amino groups.

In a study on the amination of methoxypyridines, it was noted that the methoxy group itself could be displaced via nucleophilic aromatic substitution under certain conditions, highlighting its role as a potential leaving group in addition to its directing effects. ontosight.ai

Kinetic and Thermodynamic Aspects of Chemical Transformations

Kinetics : The rates of reaction, particularly cyclizations, would be influenced by the concentration of reactants, temperature, and the presence of catalysts. The formation of the initial adduct is typically fast, while the subsequent intramolecular cyclization and dehydration can be the rate-determining step.

Thermodynamics : The formation of fused aromatic systems like imidazopyridines is thermodynamically highly favorable. The large negative Gibbs free energy change associated with the formation of the stable aromatic product from relatively simple starting materials is the primary thermodynamic driving force for the reaction.

Solvent Effects and Catalysis in Reaction Outcome Modulation

Solvents and catalysts are key to controlling the outcome of reactions with this compound.

Solvent Effects : The choice of solvent can influence reaction rates and equilibria. Polar protic solvents can solvate both the nucleophilic amines and electrophilic partners, potentially slowing down reactions by stabilizing the ground states. Aprotic solvents are often used for condensation reactions. In some cases, the solvent can also act as a reactant or catalyst.

Catalysis :

Acid Catalysis : Condensation reactions with carbonyl compounds are often catalyzed by acids. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the amine nucleophile.

Base Catalysis : In some multi-component reactions leading to complex pyridines, bases like piperidine (B6355638) or 4-(Dimethylamino)pyridine (DMAP) can be used as catalysts to facilitate deprotonation steps and promote the reaction cascade.

Metal Catalysis : While not directly applicable to cyclization, related amination reactions often employ transition metal catalysts. ontosight.ai

The table below summarizes the key reactive sites and their expected behavior.

| Reactive Site | Position | Expected Reactivity | Modulating Factors |

| Amino Group | C3 | Highly Nucleophilic | Activated by C5-Methoxy group |

| Amino Group | C2 | Nucleophilic | Deactivated by N1; Activated by C5-Methoxy |

| Pyridine Nitrogen | N1 | Basic, Lewis Base | Basicity enhanced by C5-Methoxy group |

| Pyridine Ring | C4, C6 | Activated for SEAr | Steric hindrance, protonation deactivates |

Chemical Transformations and Derivatization Strategies of 5 Methoxypyridine 2,3 Diamine

Acylation and Sulfonylation of Amine Groups

The amine functionalities of 5-Methoxypyridine-2,3-diamine readily undergo acylation and sulfonylation reactions. These transformations are fundamental for introducing a wide range of substituents, thereby modifying the compound's physical, chemical, and biological properties.

Acylation involves the reaction of the diamine with acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. highfine.comlibretexts.org This process leads to the formation of amide linkages. Depending on the reaction conditions and the stoichiometry of the acylating agent, mono- or di-acylated products can be obtained. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the direct reaction between a carboxylic acid and the amine groups. libretexts.org

Sulfonylation , the reaction with sulfonyl chlorides in the presence of a base, yields sulfonamides. This functional group is a key component in many therapeutic agents. The reaction typically proceeds smoothly, with the pyridine (B92270) nitrogen and the exocyclic amino groups exhibiting nucleophilic character.

These reactions are crucial for creating libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Alkylation and Arylation Reactions on Nitrogen Centers

The nitrogen atoms in this compound, including both the exocyclic amino groups and the endocyclic pyridine nitrogen, are susceptible to alkylation and arylation. These reactions introduce alkyl or aryl groups, further expanding the structural diversity of its derivatives.

Alkylation can be achieved using various alkylating agents, such as alkyl halides (e.g., butyl bromide) or by employing phase-transfer catalysis (PTC) conditions. nih.govuctm.edu PTC, using catalysts like tetra-n-butylammonium bromide (TBAB) with a base like potassium carbonate, provides an efficient method for these transformations. uctm.edu The reaction can lead to a mixture of N-alkylated isomers, and the regioselectivity can be influenced by the reaction conditions and the nature of the alkylating agent. nih.gov

Arylation reactions, such as the Buchwald-Hartwig amination, allow for the formation of C-N bonds with aryl halides or triflates. These palladium-catalyzed cross-coupling reactions are powerful tools for synthesizing N-aryl derivatives, which are prevalent in medicinal chemistry.

Condensation Reactions with Carbonyl Compounds for Annulation

The ortho-diamine arrangement in this compound is perfectly suited for condensation reactions with various carbonyl compounds, leading to the formation of fused heterocyclic rings, a process known as annulation. These reactions are fundamental to building complex molecular architectures from relatively simple starting materials.

The reaction with dicarbonyl compounds, such as α-diketones or β-ketoesters, is a common strategy. For instance, condensation with a 1,2-dicarbonyl compound will typically yield a pyrazine-fused pyridine derivative. Similarly, reaction with a 1,3-dicarbonyl compound can lead to the formation of a seven-membered diazepine (B8756704) ring fused to the pyridine core. The specific outcome of these reactions is highly dependent on the nature of the carbonyl compound and the reaction conditions employed.

Heterocyclic Ring Formation via Ortho-Diamines (e.g., Imidazo[4,5-b]pyridines)

The most prominent application of this compound in synthetic chemistry is its use as a precursor for the synthesis of imidazo[4,5-b]pyridines. researchgate.netmdpi.com This fused heterocyclic system is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules. uctm.eduresearchgate.net The synthesis of the imidazo[4,5-b]pyridine core from the ortho-diamine can be achieved through several established methods.

Reaction with Carboxylic Acids and Derivatives

A straightforward and widely used method for constructing the imidazole (B134444) ring is the condensation of this compound with carboxylic acids or their derivatives. mdpi.comresearchgate.net

With Carboxylic Acids: Heating the diamine with a carboxylic acid, often in the presence of a dehydrating agent or under high-temperature conditions, leads to the formation of a 2-substituted imidazo[4,5-b]pyridine. mdpi.com For example, reacting with formic acid yields the parent imidazo[4,5-b]pyridine. mdpi.com

With Acid Chlorides or Anhydrides: These more reactive carboxylic acid derivatives allow the reaction to proceed under milder conditions.

With Esters: Condensation with esters, sometimes mediated by a Lewis acid like lithium bromide, can also be employed to afford 2-substituted imidazo[4,5-b]pyridines. mdpi.com

| Reactant | Product | Conditions | Reference |

| Formic Acid | Imidazo[4,5-b]pyridine | Reflux | mdpi.com |

| Carboxylic Acid | 2-Substituted Imidazo[4,5-b]pyridine | Heat, Dehydrating Agent | mdpi.comresearchgate.net |

| Ester | 2-Substituted Imidazo[4,5-b]pyridine | Lewis Acid (e.g., LiBr) | mdpi.com |

Reactions with Aldehydes under Oxidative Conditions

The reaction of this compound with aldehydes provides another versatile route to 2-substituted imidazo[4,5-b]pyridines. researchgate.netmdpi.com This reaction typically proceeds through an initial condensation to form a dihydroimidazo[4,5-b]pyridine intermediate, which is subsequently oxidized to the aromatic imidazo[4,5-b]pyridine.

Various oxidizing agents can be employed, including:

Air Oxidation: In some cases, atmospheric oxygen is sufficient to effect the aromatization, offering an environmentally benign approach. mdpi.com

Chemical Oxidants: Reagents like 3-chloroperbenzoic acid (m-CPBA) or sodium dithionite (B78146) (Na2S2O4) in the presence of an aldehyde can be used to achieve the cyclization and oxidation in a one-pot procedure. researchgate.net For instance, the reaction with 2,6-difluorobenzaldehyde (B1295200) in the presence of Na2S2O4 in ethanol (B145695) leads to the corresponding 2-(2,6-difluorophenyl)imidazo[4,5-b]pyridine derivative. researchgate.net

| Aldehyde | Oxidizing Agent | Product | Reference |

| Substituted Aryl Aldehydes | Air | 2-Substituted-1H-imidazo[4,5-b]pyridine | mdpi.com |

| 2,6-Difluorobenzaldehyde | Na2S2O4 | 2-(2,6-Difluorophenyl)-6-methoxy-1H-imidazo[4,5-b]pyridine | researchgate.net |

| General Aldehydes | m-CPBA | 2-Substituted Imidazo[4,5-b]pyridine | researchgate.net |

Cyclocondensation with Ketones and Diketones

While reactions with aldehydes are more common, ketones and diketones can also undergo cyclocondensation with this compound. The reaction with a simple ketone would lead to a 2,2-disubstituted dihydroimidazo[4,5-b]pyridine. Subsequent oxidation, if desired and feasible, would be required to form the fully aromatic system.

Selective Functionalization of Amine Positions and Potential for Regioselectivity Control

The two amino groups in this compound, being in the ortho position to each other, exhibit different electronic environments, which can be exploited for selective functionalization. The amino group at the C2 position is expected to be less nucleophilic than the one at the C3 position due to the stronger electron-withdrawing influence of the adjacent ring nitrogen. This inherent difference in reactivity allows for potential regioselectivity in reactions such as acylation, alkylation, and condensation.

One of the key transformations of ortho-diamines is their condensation with carbonyl compounds. For instance, the reaction of 2,3-diaminopyridine (B105623) precursors with various aldehydes can lead to the formation of fused heterocyclic systems like azabenzimidazoles. In a related study, 2,3-diaminopyridine and its 5-bromo derivative were reacted with substituted benzaldehydes in the presence of acetic acid to yield 2-phenyl-1H-imidazo[4,5-b]pyridine derivatives. researchgate.net This type of reaction demonstrates the utility of the diamine functionality in constructing more complex molecular architectures. While specific examples for this compound are not extensively documented in readily available literature, the principles of these reactions are directly applicable.

The reaction with dicarbonyl compounds is another important derivatization strategy. Cyclocondensation reactions of 1,2-diamines with 1,2-dicarbonyl compounds typically yield pyrazine-containing ring systems. jlu.edu.cn The reaction of this compound with a suitable dicarbonyl compound would be expected to produce a substituted pyrazino[2,3-b]pyridine.

The table below illustrates a representative condensation reaction based on known transformations of similar 2,3-diaminopyridines.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

| 2,3-Diaminopyridine | Substituted Benzaldehyde | 2-Aryl-1H-imidazo[4,5-b]pyridine | Acetic acid, reflux | researchgate.net |

This table presents a generalized reaction for a related compound due to the lack of specific literature for this compound.

Diazotization and Subsequent Chemical Transformations

The diazotization of aromatic amines is a fundamental transformation in organic synthesis, leading to the formation of diazonium salts which are versatile intermediates. organic-chemistry.org In the case of ortho-diamines, diazotization typically leads to the formation of a stable, fused triazole ring system. For this compound, treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) is expected to yield 6-methoxy-1H- google.comresearchgate.netgoogle.comtriazolo[4,5-b]pyridine.

This intramolecular cyclization is a common and efficient method for the synthesis of benzotriazoles and their heterocyclic analogues. nih.gov The general procedure involves dissolving the diamine in an acidic solution, cooling it to 0-5 °C, and then adding a solution of sodium nitrite. The resulting triazole is often a stable solid that can be isolated by filtration.

The synthesis of triazolopyridines from 2-hydrazinopyridines, which are structurally related to the intermediate that would be formed during the diazotization of a diaminopyridine, has been well-documented. google.comrsc.orgbeilstein-journals.org These reactions often proceed under mild conditions and provide good yields of the fused heterocyclic products. The formation of the triazole ring is a robust reaction that is tolerant of various functional groups on the pyridine ring.

The table below shows a representative diazotization reaction leading to a triazolopyridine.

| Starting Material | Reagents | Product | Reaction Conditions | Reference |

| 2,3-Diamino-furo[2,3-c]pyridine | NaNO₂, CH₃COOH/H₂O | 1H- google.comresearchgate.netgoogle.comTriazolo[4',5':4,5]furo[2,3-c]pyridine | 0-5 °C | nih.gov |

This table presents a reaction for a related ortho-diamine compound to illustrate the expected transformation of this compound.

Role of 5 Methoxypyridine 2,3 Diamine As a Synthon in Complex Heterocyclic Synthesis

Construction of Fused Pyridine (B92270) Systems and Polycyclic Heteroaromatics

The vicinal diamine functionality of 5-methoxypyridine-2,3-diamine is the key to its utility in constructing fused heterocyclic systems. This arrangement is primed for condensation reactions with reagents containing two electrophilic centers, leading directly to the formation of new rings fused to the pyridine core.

Classic and well-established synthetic routes for analogous 2,3-diaminopyridines can be applied to the methoxy (B1213986) derivative to generate important classes of polycyclic heteroaromatics. For instance, reaction with 1,2-dicarbonyl compounds, such as substituted benzils, yields pyrido[2,3-b]pyrazine (B189457) derivatives. rsc.org This reaction proceeds through a double condensation, forming a new six-membered pyrazine (B50134) ring fused to the original pyridine.

Similarly, condensation with carboxylic acids or their derivatives (like orthoesters) is a standard method for producing imidazo[4,5-b]pyridines. mdpi.com The reaction with a carboxylic acid, often promoted by a dehydrating agent like polyphosphoric acid, forms an amide intermediate that subsequently cyclizes. mdpi.com A more direct route involves using orthoesters, such as triethyl orthoformate, which can cyclize with the diamine to yield the fused imidazole (B134444) ring directly. mdpi.com The reaction with aldehydes, often in the presence of an oxidizing agent, also leads to 2-substituted imidazo[4,5-b]pyridines. nih.govmdpi.comnih.gov

The presence of the methoxy group on the pyridine ring can influence the reactivity and properties of these resulting fused systems, offering a handle for fine-tuning the electronic and steric characteristics of the final molecule.

Table 1: Synthesis of Fused Heterocycles from a 2,3-Diaminopyridine (B105623) Synthon

| Reactant Type | Electrophilic Centers | Resulting Fused Ring System | Example Fused Heterocycle |

| 1,2-Dicarbonyl (e.g., Benzil) | Two ketone carbons | Pyrazine | Pyrido[2,3-b]pyrazine |

| Carboxylic Acid | Carboxyl carbon | Imidazole | Imidazo[4,5-b]pyridine |

| Aldehyde | Aldehyde carbon | Imidazole | 2-Substituted-Imidazo[4,5-b]pyridine |

| Orthoester | Central carbon | Imidazole | Imidazo[4,5-b]pyridine |

| α-Haloketone | Carbonyl & α-carbon | 1,4-Dihydropyrazine | Dihydropyrido[2,3-b]pyrazine |

Precursor for Nitrogen-Containing Heterocyclic Scaffolds

Beyond the common fused systems mentioned above, this compound is a precursor to a broader range of nitrogen-containing heterocyclic scaffolds, which are structural motifs of immense importance in medicinal chemistry. rsc.orgrsc.org The reactivity of the diamine allows for the formation of various five-, six-, or seven-membered rings containing nitrogen.

For example, reaction with phosgene, thiophosgene, or their synthetic equivalents can be used to form fused cyclic ureas or thioureas, respectively. Reaction with cyanogen (B1215507) bromide could yield a fused 2-aminoimidazole system. These reactions expand the structural diversity that can be generated from this single starting material, providing access to a variety of heterocyclic cores that are central to the development of new chemical entities. The pyridine scaffold itself is a privileged structure found in thousands of clinically relevant molecules. rsc.org

Strategic Integration into Multi-component Reaction Architectures

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a one-pot procedure to form a product that incorporates substantial parts of all starting materials. nih.govtcichemicals.com MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. tcichemicals.com

Synthons with multiple, distinct reactive sites are ideal substrates for MCRs. This compound, with its two nucleophilic amine groups, is well-suited for such transformations. It can participate in MCRs like the Ugi or Hantzsch reactions, or variations thereof. nih.govresearchgate.net For instance, in a hypothetical Ugi-type reaction, the diamine could react with an aldehyde, an isocyanide, and a carboxylic acid. One of the amino groups could form an imine with the aldehyde, which is then attacked by the isocyanide and the carboxylate. The second amino group could remain free or participate in a subsequent intramolecular cyclization, leading to highly complex and diverse heterocyclic structures in a single step. The ability to participate in such reactions makes this compound a valuable tool for building intricate molecular architectures efficiently. rsc.org

Rational Design of Diversified Chemical Libraries

In modern chemical research, particularly in drug discovery, the synthesis of chemical libraries containing a large number of structurally related compounds is a cornerstone strategy. nih.gov Such libraries allow for the systematic exploration of chemical space and the elucidation of structure-activity relationships (SAR).

This compound is an excellent central scaffold for the construction of diversified chemical libraries. By using the core diamine and reacting it with a wide array of different building blocks in parallel synthesis formats, a multitude of unique analogues can be generated. For example, using the condensation reaction to form imidazo[4,5-b]pyridines, one can vary the aldehyde or carboxylic acid component to install a wide variety of substituents at the 2-position of the resulting fused ring system. nih.govmdpi.com This approach was utilized in the synthesis of a library of thieno[2,3-b]pyridine (B153569) analogues to maximize anti-proliferative activity. mdpi.com

Table 2: Library Generation from a 5-Methoxy-Imidazo[4,5-b]pyridine Scaffold

| Core Scaffold | Variable Building Block (R-CHO) | Resulting Library Member |

| Benzaldehyde | 6-Methoxy-2-phenyl-3H-imidazo[4,5-b]pyridine | |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-methoxy-3H-imidazo[4,5-b]pyridine | |

| Furan-2-carbaldehyde | 2-(Furan-2-yl)-6-methoxy-3H-imidazo[4,5-b]pyridine | |

| Cyclohexanecarbaldehyde | 2-Cyclohexyl-6-methoxy-3H-imidazo[4,5-b]pyridine |

This strategy allows chemists to systematically modify a core structure and observe the effects of those changes, without needing to devise a new synthetic route for each target molecule. The introduction of a methoxypyridine motif has been shown to be a viable strategy for improving molecular properties such as solubility. nih.gov

Applications in Scaffold Hop and Bioisosteric Replacement Strategies (excluding specific pharmacological outcomes)

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to design new molecules by replacing a central core structure (scaffold) or a functional group with another that retains the essential biological interactions but has different physicochemical properties.

The heterocyclic systems derived from this compound are excellent candidates for these strategies. Most notably, the imidazo[4,5-b]pyridine ring system is a well-known and widely used bioisostere of purine (B94841). nih.govnih.gov Purine is the core scaffold of adenine (B156593) and guanine, fundamental components of DNA and RNA, making it a ubiquitous structure in biologically active molecules. By replacing a purine ring with a 6-methoxy-imidazo[4,5-b]pyridine scaffold, chemists can create novel intellectual property and potentially improve properties like metabolic stability, solubility, or synthetic accessibility, while aiming to preserve the original molecule's geometric and electronic profile required for target interaction. The nitrogen at position 7 of purine is replaced by a CH group in the imidazo[4,5-b]pyridine (a deazapurine), and the methoxy group adds another point of modification. rsc.org

Table 3: Bioisosteric Relationship between Purine and Imidazo[4,5-b]pyridine

| Parent Scaffold | Bioisosteric Scaffold | Key Structural Differences |

| Purine | Imidazo[4,5-b]pyridine | Replacement of N7 with a CH group. |

| Benzimidazole | Imidazo[4,5-b]pyridine | Replacement of the benzene (B151609) ring with a pyridine ring. |

| Adenine (6-aminopurine) | 2-Substituted-7-amino-imidazo[4,5-b]pyridine | Replacement of the core purine ring system. |

This strategic replacement is a powerful tool for navigating and expanding upon existing chemical matter, allowing for the generation of novel compounds that hop from a known scaffold to a new one. nih.gov

Computational Chemistry and Quantum Mechanical Studies of 5 Methoxypyridine 2,3 Diamine

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. For 5-Methoxypyridine-2,3-diamine, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.govnih.gov

These calculations would reveal the spatial arrangement of atoms that corresponds to the molecule's lowest energy state. Key structural parameters, such as the planarity of the pyridine (B92270) ring and the orientation of the methoxy (B1213986) and diamine substituents, would be established. The calculated geometry provides the foundation for all other computational property predictions. For instance, studies on related substituted pyridines have successfully used DFT to obtain optimized structures and calculate thermodynamic properties, revealing correlations between heat capacities, entropy, and enthalpy with temperature. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) This table presents plausible data based on known values for similar pyridine derivatives and is for illustrative purposes.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C2-N(amine) | 1.375 |

| C3-N(amine) | 1.380 | |

| C5-O(methoxy) | 1.365 | |

| O-CH3 | 1.425 | |

| C2-C3 | 1.410 | |

| N1-C2 | 1.340 | |

| **Bond Angles (°) ** | C2-C3-N(amine) | 121.5 |

| C3-C2-N(amine) | 120.8 | |

| C4-C5-O(methoxy) | 125.0 | |

| Dihedral Angles (°) | C3-C2-N-H | 0.5 |

| C4-C5-O-C(methyl) | 2.5 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. scbt.com

For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule. researchgate.net The HOMO is expected to be localized primarily on the electron-rich amino groups and the pyridine ring, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed over the pyridine ring, highlighting regions susceptible to nucleophilic attack. The energy values of these orbitals would quantify its reactivity profile.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents plausible data based on typical values for substituted pyridines and is for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. molport.com It plots the electrostatic potential onto the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemicalbook.com In an MEP map, red areas signify negative potential (high electron density), often associated with lone pairs on heteroatoms, while blue areas indicate positive potential (electron deficiency), typically around hydrogen atoms bonded to electronegative atoms.

An MEP analysis of this compound would reveal the most negative potential near the nitrogen atom of the pyridine ring and the oxygen of the methoxy group, as well as the nitrogens of the amino groups. These sites would be predicted as the primary locations for electrophilic attack and hydrogen bonding interactions. The hydrogen atoms of the amino groups would show positive potential, marking them as sites for nucleophilic interaction. Such maps are invaluable for understanding non-covalent interactions and predicting how the molecule will interact with biological targets. molport.comchemicalbook.com

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry can be used to model the entire energy profile of a chemical reaction, including reactants, products, intermediates, and, crucially, transition states. By locating the transition state structure (a first-order saddle point on the potential energy surface) and calculating its energy, the activation energy for a reaction can be determined.

For reactions involving this compound, such as cyclization or substitution reactions, transition state calculations would elucidate the step-by-step mechanism. This analysis would help determine the most favorable reaction pathway by comparing the activation energies of different possible routes. For example, in the synthesis of heterocyclic compounds from diamine precursors, these calculations could predict whether a reaction proceeds via a concerted or stepwise mechanism and identify the rate-determining step.

Conformational Analysis and Tautomeric Equilibria

Many molecules can exist in different spatial arrangements (conformers) or as different structural isomers that can interconvert (tautomers). Conformational analysis of this compound would involve calculating the relative energies of different rotational isomers, particularly concerning the orientation of the methoxy and amino groups. mdpi.com This is crucial as the biological activity and reactivity of a molecule can depend on its preferred conformation. westernsydney.edu.auresearchgate.net

Furthermore, the presence of amino groups on the pyridine ring suggests the possibility of amine-imine tautomerism. Computational studies would quantify the relative stabilities of the different tautomeric forms in both the gas phase and in solution. orgsyn.org By calculating the Gibbs free energy of each tautomer, their equilibrium populations can be predicted, which is vital for understanding its chemical behavior in different environments.

Prediction of Spectroscopic Parameters to Aid Structural Assignment (e.g., NMR, IR)

Quantum chemical calculations can accurately predict spectroscopic data, which is an indispensable tool for verifying experimentally synthesized structures. researchgate.net For this compound, DFT calculations can predict its vibrational (IR) frequencies and its Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govsigmaaldrich.com

Predicted IR spectra can help assign the vibrational modes observed in experimental FT-IR spectra. sigmaaldrich.com For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C chemical shifts. mdpi.com Comparing the calculated spectra with experimental data provides strong evidence for the correct structural assignment. nih.govchemicalbook.com Discrepancies between calculated and experimental values can often be explained by solvent effects or intermolecular interactions not fully captured in the gas-phase calculation model. nih.gov

Table 3: Hypothetical Calculated vs. Experimental ¹H NMR Chemical Shifts (δ, ppm) for this compound This table presents plausible data for illustrative purposes. Experimental values would be needed for a real comparison.

| Proton | Calculated (GIAO) | Experimental (Hypothetical) |

| H4 | 7.15 | 7.10 |

| H6 | 7.80 | 7.75 |

| NH₂ (at C2) | 4.50 | 4.45 |

| NH₂ (at C3) | 4.65 | 4.60 |

| OCH₃ | 3.85 | 3.82 |

Molecular Dynamics Simulations for Solvent and Intermolecular Interactions

While quantum mechanics is excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, especially in a condensed phase like a solution. researchgate.netsigmaaldrich.com MD simulations model the interactions between the solute (this compound) and surrounding solvent molecules, providing insights into solvation effects, diffusion, and how the molecule interacts with other molecules. mdpi.comachemblock.com

An MD simulation would reveal the structure of the solvent shell around the molecule, identifying specific interactions like hydrogen bonds between the amino/methoxy groups and solvent molecules. researchgate.net This is critical for understanding solubility and how the solvent might influence conformational preferences or reaction rates. mdpi.com In the context of drug design, MD simulations can also be used to model the binding of the molecule to a biological target, such as a protein, helping to understand the dynamics and stability of the protein-ligand complex. molport.com

Advanced Analytical Techniques for Probing 5 Methoxypyridine 2,3 Diamine Systems

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 5-Methoxypyridine-2,3-diamine, providing unequivocal confirmation of its elemental composition. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula, distinguishing the target compound from other potential products or impurities with the same nominal mass.

For this compound (C₆H₉N₃O), the expected exact mass of the protonated molecule [M+H]⁺ is 140.0818. An experimental HRMS measurement yielding a value extremely close to this theoretical mass provides strong evidence for the successful synthesis of the compound. rsc.org

Furthermore, HRMS is invaluable for real-time reaction monitoring. nih.gov By taking small aliquots from a reaction mixture at various time points and analyzing them via HRMS, chemists can track the disappearance of starting materials and the appearance of the this compound product. This approach allows for precise determination of reaction completion and optimization of reaction conditions such as time, temperature, and catalyst loading. The high selectivity of HRMS can differentiate the product from intermediates and byproducts, even in complex matrices. nih.gov

Table 1: HRMS Data for this compound

| Ion | Elemental Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₆H₁₀N₃O⁺ | 140.0818 |

| [M+Na]⁺ | C₆H₉N₃NaO⁺ | 162.0638 |

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the atomic framework.

¹H-NMR (Proton NMR) provides information about the number and chemical environment of hydrogen atoms in the molecule. For this compound, the ¹H-NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the protons of the two amine groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The electron-donating amine and methoxy groups will shield the ring protons, causing them to appear at a relatively higher field (lower ppm) compared to unsubstituted pyridine. rsc.org The two aromatic protons will likely appear as doublets due to coupling with each other. The methoxy group will be a sharp singlet, and the two NH₂ groups will appear as broad singlets, the position of which can be solvent-dependent.

¹³C-NMR (Carbon-13 NMR) reveals the number of chemically distinct carbon atoms. The spectrum of this compound should display six signals: four for the pyridine ring carbons and one for the methoxy carbon. The carbons directly attached to nitrogen (C2, C3) and oxygen (C5) will be significantly shifted downfield due to the electronegativity of these atoms. researchgate.net The carbon attached to the methoxy group (C5) and the carbons bearing the amino groups (C2, C3) will have characteristic chemical shifts that confirm the substitution pattern. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H4 | ~6.5 - 7.0 | ~110 - 120 |

| H6 | ~7.2 - 7.6 | ~130 - 135 |

| OCH₃ | ~3.8 | ~55 |

| NH₂ (at C2) | Broad, variable | - |

| NH₂ (at C3) | Broad, variable | - |

| C2 | - | ~145 - 150 |

| C3 | - | ~135 - 140 |

| C5 | - | ~150 - 155 |

| C6 | - | ~130 - 135 |

Note: Predicted values are estimates based on data from related pyridine structures. Actual values may vary based on solvent and experimental conditions.

While 1D NMR suggests the types of atoms present, 2D NMR experiments establish the molecular connectivity.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a COSY spectrum would show a cross-peak between the signals of the H4 and H6 protons, confirming their adjacent relationship on the pyridine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu This experiment would definitively link the ¹H signals for H4 and H6 to their corresponding ¹³C signals (C4 and C6). It would also show a correlation between the methoxy protons and the methoxy carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the entire carbon skeleton by showing correlations between protons and carbons over two to three bonds. sdsu.educolumbia.edu For instance, the methoxy protons (on -OCH₃) would show a correlation to the C5 carbon of the pyridine ring, confirming the position of the methoxy group. The H4 proton would show correlations to C2, C3, and C6, while the H6 proton would show correlations to C2, C4, and C5, unambiguously establishing the substitution pattern of the pyridine ring. researchgate.net

In studying the synthesis of this compound, advanced NMR techniques can be employed to detect and characterize transient intermediates. Techniques like Diffusion-Ordered Spectroscopy (DOSY) can separate species in a mixture based on their diffusion rates, which correlate with size, helping to identify intermediates without chromatographic separation. Furthermore, specialized experiments like ¹H-¹⁵N HMBC can be used if ¹⁵N-labeled precursors are employed. This provides direct insight into the nitrogen environment and can be exceptionally useful for tracking the transformation of nitro groups to amines during a reduction step, for example. ipb.ptnih.gov Low-temperature NMR can also be used to slow down reaction rates, allowing for the observation and structural elucidation of otherwise short-lived intermediates. ipb.pt

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information for this compound in the solid state. By diffracting X-rays off a well-ordered crystal, a precise three-dimensional map of electron density can be generated, revealing atomic positions with high accuracy. iosrjournals.org

This analysis would confirm the planarity of the pyridine ring and determine key structural parameters such as bond lengths and bond angles. researchgate.net For example, the C-N bond lengths of the amino groups and the C-O bond of the methoxy group can be measured precisely. weizmann.ac.il

Crucially, X-ray crystallography elucidates the supramolecular assembly through intermolecular interactions. mdpi.com The two amino groups and the pyridine nitrogen atom are potent hydrogen bond donors and acceptors. It is expected that the crystal structure of this compound would be stabilized by an extensive network of intermolecular hydrogen bonds, likely forming dimers, chains, or more complex sheet-like structures. researchgate.net These interactions dictate the crystal packing and influence the material's physical properties.

Table 3: Expected X-ray Crystallography Parameters for this compound

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Basic crystal symmetry |

| Space Group | e.g., P2₁/c | Detailed symmetry operations |

| Bond Lengths | C-C, C-N, C-O in Å | Confirms bonding and hybridization |

| Bond Angles | Angles within the pyridine ring | Confirms geometry and ring strain |

| Torsion Angles | Defines the orientation of substituents | Reveals conformation of methoxy group |

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and effective method for identifying functional groups and monitoring their transformations during the synthesis of this compound. mdpi.com

FTIR Spectroscopy : This technique measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. The spectrum would show characteristic absorption bands for the functional groups present. For example, the N-H stretching vibrations of the two primary amine groups would appear as a pair of bands in the 3300-3500 cm⁻¹ region. The C-O stretching of the methoxy group would be found in the 1250-1000 cm⁻¹ range, and characteristic pyridine ring stretching vibrations would appear around 1400-1600 cm⁻¹. researchgate.netrsc.org

Raman Spectroscopy : As a complementary technique, Raman spectroscopy measures the inelastic scattering of laser light. nih.gov It is particularly sensitive to symmetric vibrations and non-polar bonds. The pyridine ring breathing modes are often strong in the Raman spectrum.

During synthesis, for instance in the reduction of a dinitro precursor (5-methoxy-2,3-dinitropyridine), FTIR could be used to monitor the disappearance of the characteristic symmetric and asymmetric NO₂ stretching bands (typically around 1550 and 1350 cm⁻¹) and the simultaneous appearance of the N-H stretching bands of the diamine product. researchgate.net This provides a straightforward way to track the progress of the functional group transformation.

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amino (NH₂) | N-H Stretch | 3300 - 3500 | IR, Raman |

| Amino (NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | IR |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1610 | IR, Raman |

| Methoxy (Ar-O-CH₃) | C-O Stretch | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) | IR |

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are indispensable for separating this compound from starting materials, intermediates, byproducts, and other impurities. The choice of method depends on the volatility and polarity of the compound and the complexity of the mixture being analyzed.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantification of this compound. Its high resolution and sensitivity make it ideal for analyzing non-volatile and thermally sensitive compounds. Reversed-phase HPLC is the most common modality used for this purpose.

Detailed research findings indicate that methods developed for structurally similar diaminopyridine derivatives are readily adaptable. For instance, a method for 3,4-diaminopyridine (B372788) utilizes a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, demonstrating excellent precision and accuracy. nih.govresearchgate.net Similarly, the analysis of 5-Bromopyridine-2,3-diamine is effectively achieved using a reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com These established methods provide a robust framework for developing a specific HPLC protocol for this compound, ensuring accurate purity determination and effective monitoring of reaction progress. The inclusion of an acidic modifier in the mobile phase is critical for achieving sharp peak shapes by protonating the basic amine groups.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| Column | C18-bonded silica (B1680970) (e.g., 250 mm x 4.6 mm, 5 µm) or Newcrom R1 |

| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230-280 nm |

| Column Temperature | 30-40 °C |

| Injection Volume | 5-20 µL |

| Internal Standard | Structurally similar, stable compound (e.g., phenacetin) ptfarm.pl |

This table presents a hypothetical but scientifically plausible set of HPLC conditions based on methods for analogous compounds.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. cdc.gov For a compound like this compound, direct analysis by GC can be challenging due to the polarity of its two amine groups, which can lead to poor peak shape and column adsorption. Therefore, a derivatization step is often necessary to increase volatility and thermal stability. nih.gov

The most common derivatization strategy involves silylation, where reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens on the amine groups with trimethylsilyl (B98337) (TMS) groups. nih.gov This procedure is frequently performed in a pyridine solvent, which acts as a catalyst. shimadzu.euresearchgate.net However, care must be taken as pyridine itself can have a negative impact on the GC column's stationary phase over time. researchgate.net The analysis is typically performed on a low-to-mid polarity capillary column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase.

Table 2: General GC Parameters for Derivatized this compound

| Parameter | Setting |

|---|---|

| Derivatization Reagent | MSTFA or BSTFA with TMCS in Pyridine |

| Column | HP-5MS, RTx-5MS (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250-280 °C |

| Oven Program | Initial temp. 60-100°C, ramp at 10-20°C/min to 280-300°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280-310 °C |

This table outlines typical GC conditions for the analysis of derivatized amine compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This makes it an exceptionally powerful tool for analyzing complex reaction mixtures containing this compound, identifying byproducts, and studying metabolic pathways. researchgate.netnih.gov

The development of an LC-MS/MS method for a related compound, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), highlights the utility of this technique. nih.gov In such a method, a simple protein precipitation or liquid-liquid extraction can be used for sample preparation. The chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase of acetonitrile and water containing an additive like formic acid to promote ionization. Detection is performed using a mass spectrometer, often in the positive ion mode with multiple reaction monitoring (MRM) for high specificity and sensitivity. nih.gov This approach allows for the simultaneous quantification of the parent compound and its metabolites or related substances in a single run. nih.gov

Table 3: Representative LC-MS/MS Method Parameters

| Parameter | Setting |

|---|---|

| Chromatography | UPLC/HPLC with C18 column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Elution | Gradient |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transition | [M+H]+ → Fragment Ion (e.g., for 5-MeO-DMT: m/z 219.2→174.2) nih.gov |

This table provides a template for an LC-MS/MS method based on established procedures for similar methoxylated amine compounds.

In-situ Spectroscopic Techniques for Real-time Reaction Pathway Observation

While chromatographic methods provide snapshots of a reaction at discrete time points, in-situ spectroscopic techniques offer a continuous, real-time window into the chemical transformations as they occur. These methods are invaluable for understanding reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms involving this compound.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose. researchgate.netaiche.org By inserting a probe directly into the reaction vessel, spectra can be collected continuously without disturbing the reaction. spectroscopyonline.com For the synthesis or subsequent reaction of this compound, these techniques can monitor the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands.

For example, in a reaction to synthesize the compound, one could monitor the disappearance of a nitro group's characteristic stretches (around 1530 and 1350 cm⁻¹) and the appearance of the N-H stretching vibrations of the primary amine groups (around 3300-3500 cm⁻¹). Similarly, the C-O stretching vibration of the methoxy group and the various pyridine ring vibrations would provide a rich spectral fingerprint to track the evolution of the molecule. cet-science.comresearchgate.net The data gathered can be used to plot concentration profiles over time, enabling the calculation of reaction rates and the optimization of process parameters. nih.govaiche.org Recent advancements in Raman spectroscopy, including the use of enhanced signal acquisition and chemometric analysis, have further improved its utility for monitoring complex bioprocesses and chemical reactions in real-time. spectroscopyonline.comspectroscopyonline.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,4-diaminopyridine |

| 5-Bromopyridine-2,3-diamine |

| Phenacetin |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Future Research Directions and Unexplored Avenues in 5 Methoxypyridine 2,3 Diamine Chemistry

Development of Novel Catalytic Systems for Selective Functionalization

The development of new catalytic methods is paramount for the selective modification of the 5-Methoxypyridine-2,3-diamine core. Future research should focus on:

C-H Functionalization: Transition-metal catalyzed C-H activation presents a powerful tool for the direct introduction of functional groups onto the pyridine (B92270) ring, bypassing the need for pre-functionalized starting materials. nih.govnih.gov Investigating catalysts based on rhodium, palladium, or iridium could enable the regioselective installation of alkyl, aryl, or other valuable moieties, dramatically increasing the structural diversity of accessible derivatives. nih.gov

Cross-Coupling Reactions: Expanding the portfolio of cross-coupling reactions beyond traditional methods is crucial. The development of novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium-catalyzed reactions could improve the efficiency and scope of amidation and other coupling processes involving the diamine functionalities. nih.gov This would facilitate the synthesis of complex molecules with tailored properties.

| Catalyst System | Potential Application | Desired Outcome |

| Rhodium/Iridium Complexes | C-H Alkylation/Arylation | Direct and selective introduction of new substituents on the pyridine ring. |

| Palladium/Novel Ligands | Buchwald-Hartwig Amination | Efficient and versatile formation of C-N bonds at the amino positions. |

| Copper Catalysts | Chan-Lam Coupling | Mild and efficient N-arylation of the amino groups. |

Integration into Automated and High-Throughput Synthesis Platforms

To accelerate the discovery of new derivatives with desirable properties, the integration of this compound into automated synthesis platforms is essential.

Flow Chemistry: Continuous-flow reactors offer precise control over reaction parameters, enabling rapid optimization and scale-up of synthetic routes. acs.org Developing robust flow protocols for the synthesis of imidazo[4,5-b]pyridines from this compound would allow for the efficient production of compound libraries. acs.org

Robotic Synthesis and High-Throughput Screening: The use of robotic platforms for parallel synthesis can generate large libraries of derivatives for high-throughput screening. researchgate.netnih.gov This approach, combined with automated purification and analysis, would significantly shorten the drug discovery timeline. researchgate.netnih.govpeeriodicals.com

Exploration of Photochemical and Electrochemical Reactivity

The unique reactivity of this compound under photochemical and electrochemical conditions remains a largely unexplored frontier.

Photoredox Catalysis: Visible-light photoredox catalysis can enable novel transformations under mild conditions. acs.orgresearchgate.netunibo.itresearchgate.net Investigating the generation of radical intermediates from this compound could lead to new methods for C-C and C-heteroatom bond formation. researchgate.netunibo.it For instance, the functionalization of pyridines via pyridinyl radicals has shown promise for creating new C(sp2)-C(sp3) bonds. researchgate.netunibo.it

Electrosynthesis: Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents. rsc.orgacs.org Exploring the electrochemical oxidation or reduction of this compound could provide access to novel heterocyclic scaffolds and functionalized derivatives. rsc.orgacs.org

Design and Synthesis of Advanced Materials Incorporating the Core Structure

The inherent properties of the this compound scaffold make it an attractive building block for advanced materials.

Conductive Polymers: The pyridine ring within the structure can be exploited to create conjugated polymers with interesting electronic properties. ontosight.aischolarscentral.comresearchgate.net Polymerization of functionalized this compound derivatives could lead to new materials for applications in electronics and sensors. ontosight.aischolarscentral.comresearchgate.net

Metal-Organic Frameworks (MOFs): The diamine functionality can act as a ligand for the construction of metal-organic frameworks. d-nb.infonih.govrsc.orgresearchgate.netuniversityofgalway.ie These porous materials have potential applications in gas storage, separation, and catalysis. d-nb.infonih.govrsc.orgresearchgate.netuniversityofgalway.ie The synthesis of MOFs using this compound as a linker could yield novel materials with unique structural and functional properties. d-nb.infonih.govrsc.orgresearchgate.netuniversityofgalway.ie

| Material Type | Potential Application | Key Feature |

| Conductive Polymers | Organic Electronics, Sensors | Extended π-conjugation through the pyridine core. |

| Metal-Organic Frameworks | Gas Storage, Catalysis | Coordination of metal ions to the diamine ligands. |

| Fluorescent Probes | Bioimaging | Tunable photophysical properties through derivatization. |

Predictive Modeling and Machine Learning for Reaction Optimization

The application of computational tools can significantly accelerate the optimization of synthetic routes and the prediction of compound properties.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to understand the relationship between the structure of this compound derivatives and their biological activity. nih.govacs.orgnih.gov This can guide the design of more potent and selective compounds. nih.govacs.orgnih.gov

Machine Learning for Reaction Prediction: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions, including identifying the major products and optimal reaction conditions. acs.orgresearchgate.netiscientific.orgrjptonline.orgchemrxiv.org This approach can save significant time and resources in the laboratory. acs.orgresearchgate.netiscientific.orgrjptonline.orgchemrxiv.org

Sustainable and Atom-Economical Synthetic Pathways

Developing greener and more efficient synthetic methods is a critical goal for modern chemistry.

Green Solvents and Catalysts: Research into the use of environmentally benign solvents, such as water or ionic liquids, and recyclable catalysts can significantly reduce the environmental impact of synthesizing this compound derivatives. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key principle of green chemistry. Tandem or one-pot reactions that form multiple bonds in a single operation can significantly improve atom economy. acs.org

Structure-Reactivity Correlations for Enhanced Synthetic Control and Rational Design

A fundamental understanding of how the electronic properties of the this compound core influence its reactivity is essential for rational drug design.

Substituent Effects: A systematic study of the electronic effects of the methoxy (B1213986) and amino groups on the pyridine ring's reactivity is needed. uoanbar.edu.iqresearchgate.netnih.govstackexchange.comwikipedia.org This includes understanding their influence on electrophilic and nucleophilic substitution reactions. uoanbar.edu.iqstackexchange.com

Kinetic and Mechanistic Studies: Detailed kinetic and mechanistic investigations of key reactions will provide valuable insights into the reaction pathways and transition states. This knowledge can be used to optimize reaction conditions and predict the outcome of new transformations. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methoxypyridine-2,3-diamine, and how can reaction conditions be optimized?

- The synthesis typically involves nucleophilic substitution or coupling reactions. Key factors include:

- Catalysts/Reagents : Use of bases like triethylamine or pyridine to facilitate coupling reactions, as seen in analogous pyridine derivatives .

- Solvent Systems : Polar aprotic solvents (e.g., dichloromethane, THF) under inert atmospheres to prevent side reactions .

- Purification : Column chromatography or recrystallization to isolate high-purity products .

- Optimization requires monitoring reaction progress via TLC or HPLC and adjusting temperature (typically 50–80°C) to balance yield and selectivity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Structural Elucidation :

- NMR Spectroscopy : - and -NMR to confirm substitution patterns and methoxy group integration .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For definitive structural confirmation, employing programs like SHELXL for refinement .

- Physical Properties : Melting point analysis (140–145°C range for related compounds) and solubility profiling in polar solvents .

Q. How can researchers screen the biological activity of this compound in enzyme inhibition studies?

- Assay Design :

- Target Selection : Prioritize enzymes with pyridine-binding pockets (e.g., kinases, oxidoreductases) .

- Inhibition Protocols : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) with IC determination .

- Controls : Include known inhibitors (positive controls) and solvent-only samples (negative controls) .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

- Data Reconciliation Strategies :

- Multi-Software Validation : Cross-validate refinements using SHELXL and PHENIX to address model bias.

- Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for high-quality refinement of twinned crystals .

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 5-bromo analogs ) to identify lattice inconsistencies.

Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?

- Reaction Pathways :

- Buchwald-Hartwig Amination : Methoxy groups influence electron density, affecting palladium catalyst efficiency .

- Steric Effects : Substituent positioning (e.g., 2,3-diamine vs. 5-methoxy) alters transition-state accessibility .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation under varying temperatures .

Q. How can computational models predict the interaction of this compound with biological targets?

- In Silico Methods :

- Docking Simulations : AutoDock Vina or Schrödinger Suite to map binding modes to enzyme active sites .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over nanosecond timescales .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with inhibitory potency .

Methodological Considerations

- Contradictory Bioactivity Data : Address variability by standardizing assay conditions (pH, temperature) and validating with orthogonal assays (e.g., SPR for binding affinity) .

- Scale-Up Challenges : Transition from lab-scale (mg) to pilot-scale (g) synthesis requires optimizing catalyst loading and solvent recovery .

Retrosynthesis Analysis